6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18133645
InChI: InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)7-2-1-6(13)5-14-7/h1-2,5H,3-4,13H2
SMILES:
Molecular Formula: C9H9F3N2
Molecular Weight: 202.18 g/mol

6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine

CAS No.:

Cat. No.: VC18133645

Molecular Formula: C9H9F3N2

Molecular Weight: 202.18 g/mol

* For research use only. Not for human or veterinary use.

6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine -

Specification

Molecular Formula C9H9F3N2
Molecular Weight 202.18 g/mol
IUPAC Name 6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine
Standard InChI InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)7-2-1-6(13)5-14-7/h1-2,5H,3-4,13H2
Standard InChI Key QVLYGZAWTYEXRV-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=NC=C(C=C2)N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₉H₉F₃N₂, with a molar mass of 204.18 g/mol. Its structure integrates a pyridine ring, a cyclopropane group, and a trifluoromethyl substituent, creating a compact yet sterically demanding framework. Key structural descriptors include:

PropertyValue
SMILESC1CC1(C2=NC=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)7-2-1-6(13)5-14-7/h1-2,5H,3-4,13H2
InChIKeyQVLYGZAWTYEXRV-UHFFFAOYSA-N

The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing trifluoromethyl group, likely influences its reactivity and intermolecular interactions .

Stereoelectronic Effects

The cyclopropane ring introduces significant angle strain, which may enhance reactivity in ring-opening or functionalization reactions. The trifluoromethyl group contributes to lipophilicity and metabolic stability, traits often exploited in drug design .

Predicted Physicochemical Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺203.07906147.2
[M+Na]⁺225.06100156.5
[M+NH₄]⁺220.10560154.6
[M-H]⁻201.06450151.8

These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions.

Solubility and Lipophilicity

Quantitative structure-property relationship (QSPR) models predict moderate aqueous solubility (logS ≈ -3.5) and a logP of 2.8, indicating balanced hydrophobicity suitable for membrane permeation .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Hypothetical routes to 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine could involve:

  • Cyclopropanation: Introducing the cyclopropane ring via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysts.

  • Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the CF₃ group.

  • Amination: Direct amination at the 3-position using Buchwald-Hartwig coupling or nucleophilic substitution .

Industrial-Scale Considerations

Continuous-flow reactors could mitigate risks associated with exothermic cyclopropanation steps. Catalytic systems using palladium or copper might enhance efficiency in cross-coupling steps, though the steric bulk of the cyclopropane may necessitate tailored ligands .

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